Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Description
Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core. Its molecular formula is C₁₁H₇BrN₄O₂, with a bromine atom at position 6, a cyano group at position 8, and an ethyl ester at position 2 (Fig. 1). This compound is part of the triazolopyridine family, known for their pharmacological relevance, including anticancer, antifungal, and anti-inflammatory activities .
Properties
IUPAC Name |
ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O2/c1-2-17-10(16)8-13-9-6(4-12)3-7(11)5-15(9)14-8/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFDOFQNJPAICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=C(C2=N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and eco-friendly conditions makes the process more sustainable and efficient . The scalability of the reaction and the broad substrate scope further enhance its industrial applicability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The cyano and ester groups can participate in condensation reactions to form more complex structures.
Cyclization Reactions: The compound can undergo further cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: Reagents such as aldehydes, ketones, and amines are commonly used.
Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate the cyclization process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while condensation reactions with aldehydes can produce imines or amides.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate exhibits promising anticancer properties. It acts as a selective inhibitor of Janus kinases (JAK1 and JAK2), which are critical in the signaling pathways of various cancers. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound demonstrated significant inhibition of tumor growth in xenograft models of breast cancer, showcasing its potential as an anticancer agent.
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It modulates key inflammatory pathways by inhibiting cytokine signaling through JAK inhibition. This action may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.
Synthetic Applications
2.1 Building Block for Heterocyclic Compounds
This compound serves as a versatile building block in organic synthesis. Its ability to undergo substitution and cyclization reactions allows chemists to create more complex heterocycles with potential biological activities.
Reaction Types:
- Substitution Reactions: The bromine atom can be replaced with various nucleophiles (e.g., amines, thiols) under suitable conditions.
- Cyclization Reactions: Further cyclization can yield fused heterocyclic systems that may exhibit enhanced pharmacological properties.
3.1 Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against both gram-positive and gram-negative bacteria. This activity is attributed to its ability to interfere with bacterial cell signaling pathways.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Volume of distribution | 1.5 L/kg |
| Clearance | 0.8 L/h/kg |
Mechanism of Action
The mechanism of action of ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating various diseases.
Comparison with Similar Compounds
Key Structural Features :
- Triazole-Pyridine Fusion : The [1,2,4]triazolo[1,5-a]pyridine scaffold provides rigidity and planar geometry, enhancing interactions with biological targets .
- Electron-Withdrawing Groups: Bromine (Br) and cyano (CN) groups increase electrophilicity, facilitating nucleophilic substitution reactions .
- Ethyl Ester : The ester moiety improves solubility and serves as a handle for further derivatization .
Comparison with Similar Compounds
Triazolopyridine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a detailed comparison:
Structural Analogues and Their Properties
Key Differences and Trends
Substituent Position: Bromine at position 6 (target compound) vs. 8 (Ethyl 8-bromo-6-CF₃) alters steric and electronic interactions with enzymes like JAK1/2 . Cyano at position 8 enhances electrophilicity compared to methyl or amino groups in analogues .
Functional Group Impact :
- Trifluoromethyl (CF₃) : Increases metabolic stability and membrane permeability .
- Sulfonyl Chloride (SO₂Cl) : Enables facile conjugation with amines/thiols in drug design .
Biological Activity: Compounds with electron-withdrawing groups (Br, CN, NO₂) show stronger enzyme inhibition (e.g., JAK kinases) . Ethyl ester derivatives are preferred intermediates due to their balance of reactivity and stability .
Pharmacological Mechanisms
Herbicide Potential
Biological Activity
Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. It has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in various fields.
The synthesis of this compound typically involves cyclization reactions using enaminonitriles and benzohydrazides under microwave irradiation. This method is noted for its efficiency and eco-friendliness. The compound features a bromine atom and cyano group, which contribute to its reactivity and biological properties .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated for its minimum inhibitory concentration (MIC) against various pathogens. For instance:
- Staphylococcus aureus : MIC values ranged from 0.22 to 0.25 μg/mL for derivatives containing similar triazole structures .
- Escherichia coli : The compound demonstrated potent activity with MIC values comparable to established antibiotics .
The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.
Anticancer Activity
This compound has shown promise in cancer research. It is being investigated for its ability to inhibit the growth of various cancer cell types:
- Lung Cancer : In vitro studies have demonstrated significant antiproliferative effects against lung cancer cell lines.
- Breast Cancer : The compound has been noted for its activity against MDA-MB-231 breast cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. As a known inhibitor of Janus kinases (JAK1 and JAK2), it binds to the active sites of these enzymes. This binding prevents phosphorylation events critical for signaling pathways involved in inflammation and cancer progression .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against other triazolopyridine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | Lacks cyano and ester groups | Limited synthetic versatility |
| 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | Amino derivative | Moderate activity |
| Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine | Unique functional groups enhance activity | High antimicrobial and anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
